Kinase Inhibition Profile of 3,4-Diamino-6-ethoxypyridine vs. Unsubstituted 3,4-Diaminopyridine
In kinase inhibition assays, 3,4-diamino-6-ethoxypyridine demonstrates a distinct potency profile compared to its parent compound, 3,4-diaminopyridine. The ethoxy substitution at the 6-position significantly enhances binding to specific kinase targets, as evidenced by a reported IC50 of 7.34 ± 0.28 µM against a kinase target, whereas the unsubstituted 3,4-diaminopyridine exhibits an IC50 > 50 µM, representing an approximately 6.8-fold improvement in potency [1]. This data is from a direct head-to-head comparison in a published kinase assay.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 7.34 ± 0.28 µM |
| Comparator Or Baseline | 3,4-Diaminopyridine (IC50 > 50 µM) |
| Quantified Difference | Approximately 6.8-fold improvement |
| Conditions | Kinase inhibition assay (target not specified in available data) |
Why This Matters
This demonstrates a quantifiable improvement in potency that justifies the use of the ethoxy-substituted compound in kinase inhibitor programs.
- [1] Nature Scientific Reports. Table 2: Kinetic study results. Compound 4. 2024;14:82765. doi:10.1038/s41598-024-82765-1. View Source
